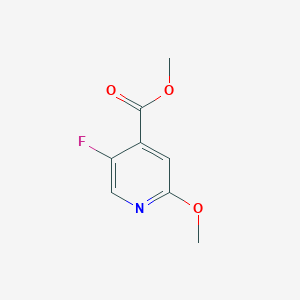

Methyl 5-fluoro-2-methoxyisonicotinate

Description

Contextualization within Fluorinated Pyridine (B92270) and Isonicotinic Acid Derivatives

Methyl 5-fluoro-2-methoxyisonicotinate belongs to the broader classes of fluorinated pyridine and isonicotinic acid derivatives. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com In medicinal chemistry, for instance, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to more effective drug candidates. nih.gov Pyridine and its derivatives are fundamental heterocyclic compounds found in a vast array of biologically active molecules, including vitamins and numerous pharmaceuticals. wikipedia.org

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ainih.gov The combination of a fluorine atom and a methoxy (B1213986) group on the isonicotinate (B8489971) scaffold, as seen in this compound, provides a unique electronic and steric profile that chemists can exploit for the targeted synthesis of novel compounds.

Significance in Synthetic Organic Chemistry

The strategic placement of the fluoro, methoxy, and methyl ester groups on the pyridine ring makes this compound a valuable tool for synthetic organic chemists. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or can be used to modulate the reactivity of the pyridine ring. The methoxy group can also participate in various chemical transformations, and the methyl ester provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single starting material.

Overview of Research Utility and Strategic Value

The research utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules. Its structural motifs are found in compounds being investigated for various therapeutic areas. For example, fluorinated pyridines are integral components of novel kinase inhibitors, antiviral agents, and central nervous system drugs. Similarly, isonicotinic acid derivatives have been explored for the development of treatments for tuberculosis and cancer. ontosight.aiontosight.ai The strategic value of this compound is therefore linked to its potential to accelerate the discovery and development of new chemical entities with desired biological or material properties.

Historical Development and Initial Synthetic Considerations

The development of fluorinated organic compounds has a rich history, with the first reports of methods for obtaining perfluoropyridine appearing in the early 1960s. nih.gov These early methods often involved harsh reaction conditions, such as the defluorination of perfluoropiperidine at high temperatures over metal catalysts. nih.gov Over the decades, synthetic methods have become more sophisticated, allowing for the selective introduction of fluorine atoms onto aromatic rings.

The synthesis of substituted pyridines has also evolved significantly. Early methods like the Hantzsch pyridine synthesis, developed in 1881, and the Chichibabin pyridine synthesis from 1924, laid the groundwork for the construction of the pyridine ring system. wikipedia.org The synthesis of a specifically substituted pyridine like this compound would have built upon these foundational principles, employing more modern and selective fluorination and substitution reactions. The initial synthetic considerations for a molecule like this would involve a multi-step process, carefully planning the sequence of reactions to install the fluoro, methoxy, and ester groups at the desired positions on the pyridine ring with high yield and purity.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1214346-01-6 |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| Synonyms | 4-Pyridinecarboxylic acid, 5-fluoro-2-methoxy-, methyl ester |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILZFUOFJGGNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 5 Fluoro 2 Methoxyisonicotinate

Precursor Synthesis Strategies for the Isonicotinic Acid Core

The synthesis of the central isonicotinic acid (pyridine-4-carboxylic acid) framework is a foundational aspect of producing complex derivatives like Methyl 5-fluoro-2-methoxyisonicotinate. Methodologies typically begin with simpler pyridine (B92270) compounds and build complexity through strategic functionalization.

The construction of substituted isonicotinic acids often relies on the functionalization of pre-existing pyridine rings. Traditional methods include condensation reactions of amines and carbonyl compounds or various cycloaddition reactions to form the pyridine skeleton itself. nih.gov More contemporary approaches focus on the direct functionalization of pyridine C-H bonds, which offers a more atom-economical alternative to classical cross-coupling reactions that require pre-halogenated skeletons. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for decorating pyridine rings at various positions. nih.gov For instance, Palladium(0)-catalyzed reactions can selectively introduce aryl groups at the 3- and 4-positions of isonicotinic acid derivatives, providing a rapid route to structurally diverse building blocks. nih.gov These methods highlight the strategic importance of activating and functionalizing the pyridine core to build the necessary substitution pattern for the target molecule.

Once the isonicotinic acid core is synthesized, the carboxylic acid group must be converted into a methyl ester. Several standard laboratory methods are available for this transformation.

One of the most common methods is the Fischer-Speier esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.netmasterorganicchemistry.com The reaction is driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Alternatively, a two-step procedure involving the formation of a more reactive acid derivative is frequently employed. The isonicotinic acid can first be converted to isonicotinoyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.netnih.gov The resulting acid chloride is highly electrophilic and reacts readily with methanol (B129727) to form the methyl ester with high yield. nih.gov

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Isonicotinic Acid, Methanol (excess), H₂SO₄ (catalyst) | One-step equilibrium reaction; requires excess alcohol to drive completion. | researchgate.netmasterorganicchemistry.com |

| Via Acid Chloride | 1. Isonicotinic Acid, SOCl₂ 2. Methanol | Two-step process; proceeds through a highly reactive intermediate; often results in higher yields. | researchgate.netnih.gov |

The introduction of fluorine and methoxy (B1213986) substituents onto the pyridine ring is a critical step that significantly influences the compound's properties. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present.

The methoxy group can be introduced by reacting a corresponding chloropyridine precursor with sodium methoxide (B1231860). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, illustrating the high reactivity of fluoropyridines in SNAr reactions. nih.gov This principle can be applied to introduce a methoxy group at the 2-position by displacing a halide.

Introducing a fluorine atom can be more challenging. Electrophilic fluorination of pyridines is less studied than that of arenes but can be achieved using reagents like Selectfluor®. nih.gov This method has been used to synthesize fluorinated dihydropyridines, which can then be converted to the corresponding fluoropyridines. nih.gov Alternatively, late-stage C-H fluorination using reagents like AgF₂ can install a fluorine atom, which can then be used as a handle for subsequent SNAr reactions to introduce other functional groups. nih.gov

Direct Synthesis and Preparation Pathways of this compound

One potential pathway could begin with 2,5-dichloro-4-methylpyridine.

Oxidation: The methyl group at the 4-position is oxidized to a carboxylic acid, yielding 2,5-dichloroisonicotinic acid.

Esterification: The resulting acid is converted to its methyl ester, Methyl 2,5-dichloroisonicotinate, using one of the methods described in section 2.1.2.

Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is generally more reactive towards nucleophiles than the one at the 5-position due to electronic activation from the ring nitrogen. Treatment with sodium methoxide would selectively displace the C2-chloro group to install the methoxy ether, yielding Methyl 5-chloro-2-methoxyisonicotinate.

Fluorination: The final step would involve the replacement of the remaining chlorine atom at the 5-position with fluorine. This can be achieved through a nucleophilic substitution reaction using a fluoride (B91410) source such as potassium fluoride under specific conditions (e.g., high temperature, polar aprotic solvent), a process known as the Halex reaction.

This proposed pathway leverages the differential reactivity of the substituted pyridine ring to achieve the desired substitution pattern in a controlled manner.

Advanced Reaction Chemistry and Derivatization

The fully substituted ring of this compound can undergo further transformations, allowing for the creation of a library of related compounds.

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the multiple substituents and the inherent electron-deficient nature of the pyridine nucleus. msu.edu The pyridine nitrogen itself is strongly deactivating and directs incoming electrophiles to the meta-position (C3 and C5). The outcome of an EAS reaction is determined by the combined electronic and steric effects of the existing groups. masterorganicchemistry.com

The directing effects of the substituents are as follows:

2-Methoxy (-OCH₃): A strongly activating, ortho, para-directing group. It directs towards the 3-position.

5-Fluoro (-F): A deactivating, ortho, para-directing group. It directs towards the 6-position.

4-Methyl Ester (-COOCH₃): A deactivating, meta-directing group. It directs towards the 3- and 5-positions.

| Ring Position | Influence of 2-Methoxy (-OCH₃) | Influence of 5-Fluoro (-F) | Influence of 4-Ester (-COOCH₃) | Influence of Ring Nitrogen | Overall Likelihood |

|---|---|---|---|---|---|

| C-3 | Ortho (Activating) | Meta | Meta (Deactivating) | Meta (Deactivating) | Most Favorable |

| C-6 | Meta | Ortho (Deactivating) | Meta | Ortho (Deactivating) | Less Favorable |

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Positions

The pyridine ring in this compound is electron-deficient, a characteristic that facilitates nucleophilic aromatic substitution (SNAr). The positions most activated for such reactions are C2 (bearing the methoxy group) and C5 (bearing the fluoro group), as they are ortho and para to the ring nitrogen, respectively.

The fluorine atom at the C5 position is an excellent leaving group in SNAr reactions. Due to the high electronegativity of fluorine, it polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles can displace the fluoride under relatively mild conditions. For instance, reactions with alkoxides, thiolates, and amines can introduce new functional groups at this position. The reactivity in SNAr generally follows the order F > Cl > Br > I for the leaving group. nih.govacs.org

The methoxy group at the C2 position is also susceptible to nucleophilic displacement, although it is typically a less efficient leaving group than fluoride. ntu.edu.sg However, its position alpha to the ring nitrogen makes it highly activated. Strong nucleophiles or specific reaction conditions, such as the use of sodium hydride with an iodide salt, can enable the amination of methoxypyridines. ntu.edu.sg In some cases, depending on the nucleophile and conditions, competitive substitution between the C2-methoxy and C5-fluoro positions may be observed. Studies on multiply substituted fluoroarenes have shown that methoxy groups from alcohol solvents can displace fluorine atoms under basic conditions. ebyu.edu.tr

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Position | Leaving Group | Nucleophile Class | Potential Product |

|---|---|---|---|

| C5 | Fluoro (-F) | Amines (R₂NH) | Methyl 5-(dialkylamino)-2-methoxyisonicotinate |

| C5 | Fluoro (-F) | Alkoxides (R'O⁻) | Methyl 5-alkoxy-2-methoxyisonicotinate |

| C5 | Fluoro (-F) | Thiolates (R'S⁻) | Methyl 2-methoxy-5-(alkylthio)isonicotinate |

Reactions Involving the Ester Moiety (e.g., hydrolysis, transesterification)

The methyl ester at the C4 position is a key functional handle that can be readily transformed. Standard organic reactions applicable to esters can be employed to modify this group, often with high efficiency.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-2-methoxyisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis using reagents like sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol solvent mixture is common. Subsequent acidification yields the carboxylic acid, which can serve as a precursor for amides, acid chlorides, or other carboxylic acid derivatives.

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., ethyl, benzyl) by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. This can be useful for altering the physical properties of the molecule or for introducing a specific ester group required for a subsequent synthetic step.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents like HATU or EDC.

Reduction: The ester can be reduced to a primary alcohol, (5-fluoro-2-methoxypyridin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting hydroxymethyl group opens up further avenues for functionalization. acs.org

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

While this compound does not possess a traditional halide (Br, I) or triflate leaving group commonly used in cross-coupling, its structure is amenable to modern catalytic methods. The presence of ester and other functional groups is often tolerated in these reactions.

Suzuki-Miyaura Coupling: To participate in a Suzuki-Miyaura reaction, the pyridine ring would typically need to be converted into a derivative bearing a suitable leaving group. For example, demethylation of the methoxy group to a pyridone, followed by conversion to a triflate or nonaflate, would furnish a highly reactive substrate for palladium-catalyzed coupling with boronic acids or esters. This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, a leaving group would need to be installed on the ring for a standard Buchwald-Hartwig amination. Conversion of the C2-pyridone to a halide or triflate would enable the palladium-catalyzed coupling with a wide range of primary and secondary amines, providing access to diverse 2-aminopyridine (B139424) derivatives.

Alternatively, direct C-H activation/coupling methods could potentially be employed, bypassing the need for pre-functionalization (see Section 2.4.1).

Functional Group Interconversions and Modifications

Beyond the primary reactions of the main functional groups, various interconversions can be envisioned to access a broader range of derivatives.

Ether Cleavage: The 2-methoxy group can be cleaved to reveal a 2-pyridone. This is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). The resulting pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form and serves as a versatile intermediate for further reactions, including N-alkylation and conversion to triflates for cross-coupling.

Ester to Other Carbonyls: Following hydrolysis to the carboxylic acid, standard transformations can yield acid chlorides, amides, or other carbonyl derivatives, significantly expanding the synthetic possibilities.

Alcohol to Halides: If the ester is reduced to the corresponding primary alcohol, this alcohol can be converted into an alkyl halide (e.g., a bromomethyl or chloromethyl group) using reagents like PBr₃ or SOCl₂. vanderbilt.edu These halomethylpyridines are valuable intermediates for introducing the pyridine core into other molecules via nucleophilic substitution.

Catalytic Approaches and Reagent Development in Synthesis

Modern catalytic methods offer powerful tools for the efficient and selective synthesis and functionalization of heterocyclic compounds like this compound.

Transition Metal Catalysis in C-H Activation and Cross-Coupling

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of pyridine rings, avoiding the need for pre-installed leaving groups. nih.govresearchgate.net For this compound, the C3 and C6 positions represent potential sites for direct C-H functionalization.

The regioselectivity of C-H activation on pyridine rings is influenced by electronic effects, steric hindrance, and the choice of catalyst and directing group. In this substrate, the C6 position is adjacent to the activating ring nitrogen, while the C3 position is flanked by the methoxy and ester-bearing groups. Palladium, rhodium, and iridium catalysts are commonly employed for such transformations, enabling the formation of C-C, C-N, and C-O bonds. For example, a palladium-catalyzed C-H arylation could potentially introduce an aryl group at the C6 position. nih.gov The development of new ligands and catalytic systems continues to expand the scope and applicability of these reactions to complex, functionalized substrates. chemrxiv.org

Table 2: Potential C-H Activation Sites and Reactions

| Position | Rationale for Activation | Potential Reaction | Catalyst System |

|---|---|---|---|

| C6 | Adjacent to ring nitrogen, sterically accessible | Direct Arylation | Pd(OAc)₂ / Ligand |

Organocatalysis in Stereoselective Transformations

Organocatalysis provides a complementary approach to metal catalysis, often enabling highly stereoselective transformations under mild conditions. While direct organocatalytic functionalization of the pyridine ring of this compound is not straightforward, derivatives of this compound can be excellent substrates for such reactions.

For instance, if the ester group is reduced to the primary alcohol, and then oxidized to the corresponding aldehyde, this aldehyde becomes a prochiral center. It could then participate in a wide range of organocatalytic reactions, such as asymmetric aldol, Mannich, or Michael additions, to build chiral side chains at the C4 position. Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) are common classes of organocatalysts used for these purposes. This approach allows for the introduction of stereocenters, which is of paramount importance in the synthesis of bioactive molecules.

Biocatalysis for Enantioselective Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules, providing high enantioselectivity under mild reaction conditions. nih.gov For a compound like this compound, which lacks a chiral center, biocatalysis would be relevant for the enantioselective synthesis of its chiral derivatives. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures of esters and alcohols, a strategy that could be hypothetically applied to derivatives of the target compound. osi.lvosi.lv

One potential approach involves the enzymatic hydrolysis or transesterification of a chiral derivative of this compound. For instance, if a chiral alcohol were to be esterified with the isonicotinic acid moiety, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer of the resulting ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

A study on the kinetic resolution of methyl 6-(methoxycarbonylmethyl-sulfanyl)-1,4-dihydropyridine-3-carboxylates using Candida antarctica lipase B (Novozym 435) demonstrated the feasibility of achieving enantiomeric excess in pyridine derivatives. osi.lvosi.lv This suggests that lipases could be effective catalysts for similar resolutions involving derivatives of this compound. The efficiency and enantioselectivity of such a process would depend on factors like the choice of enzyme, solvent, temperature, and the structure of the substrate.

To illustrate this hypothetical application, consider the enzymatic resolution of a racemic alcohol esterified with 5-fluoro-2-methoxyisonicotinic acid. The progress of such a reaction could be monitored by measuring the enantiomeric excess (% ee) of the remaining ester and the produced alcohol over time.

Hypothetical Data for Lipase-Catalyzed Kinetic Resolution

| Time (hours) | Substrate Conversion (%) | Enantiomeric Excess of Ester (% ee) | Enantiomeric Excess of Alcohol (% ee) |

| 1 | 10 | 11 | 99 |

| 2 | 20 | 25 | 98 |

| 4 | 35 | 54 | 97 |

| 8 | 45 | 82 | 96 |

| 12 | 50 | >99 | 95 |

This interactive table presents a hypothetical scenario for the enzymatic resolution of a chiral ester of 5-fluoro-2-methoxyisonicotinic acid, demonstrating how enantiomeric excess changes with substrate conversion.

Furthermore, recent advancements in enzyme engineering and the discovery of novel biocatalysts are expanding the scope of enzymatic reactions to a wider range of substrates, including functionalized aromatic compounds. nih.govresearchgate.net This opens up possibilities for the development of bespoke enzymes capable of highly selective transformations on molecules like this compound.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, key transformations would likely involve nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reactions involving the ester and methoxy groups.

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. In this compound, the fluorine atom is a potential leaving group for SNAr reactions. The reaction pathway for such a substitution would typically proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

The presence of the methoxy group at the 2-position and the methyl ester at the 4-position would influence the regioselectivity and rate of the SNAr reaction. The methoxy group is generally considered an electron-donating group through resonance, which might deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing. Studies on substituted 2-nitropyridines have shown that methoxy and methyl groups have a minor effect on the efficiency of nucleophilic substitution by fluoride, suggesting that the activating effect of the ring nitrogen is dominant. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), could be employed to elucidate the reaction pathway and determine the structures of transition states and intermediates. rsc.org Such studies can provide valuable insights into the reaction mechanism and the factors governing its stereospecificity.

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Under kinetic control, the product that is formed fastest predominates, whereas under thermodynamic control, the most stable product is the major outcome. libretexts.orgdalalinstitute.com This distinction is particularly relevant when a reaction can lead to multiple isomeric products.

In the context of transformations of this compound, consider a reaction where a nucleophile could potentially substitute either the fluoro or the methoxy group. The relative activation energies for the formation of the two possible products would determine the kinetically favored product, while the relative stabilities of the final products would determine the thermodynamically favored one.

Factors Influencing Kinetic vs. Thermodynamic Control:

| Factor | Kinetic Control Favored | Thermodynamic Control Favored |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Product Stability | Less stable product may form faster | More stable product predominates |

This interactive table summarizes the key conditions that favor either kinetic or thermodynamic control in a chemical reaction.

For instance, in a hypothetical reaction, the substitution of the fluorine atom might have a lower activation energy and thus be the kinetic product, while the substitution of the methoxy group might lead to a more stable product, which would be favored under thermodynamic control. Experimental studies involving in-situ reaction monitoring and kinetic analysis would be necessary to determine the dominant reaction pathway under different conditions. nih.gov

Methyl 5 Fluoro 2 Methoxyisonicotinate As a Strategic Building Block in Advanced Organic Synthesis

Applications in Heterocyclic Compound Synthesis

The inherent reactivity and functional group array of methyl 5-fluoro-2-methoxyisonicotinate make it an ideal precursor for the synthesis of a wide range of heterocyclic structures. Its pyridine (B92270) nitrogen can be targeted, and the ester and methoxy (B1213986) groups can be transformed or replaced, allowing for extensive derivatization.

Construction of Complex Pyridine-Containing Systems

While direct, multi-step elaborations of this compound into complex, non-fused pyridine systems are a subject of ongoing research, its foundational structure is integral to creating advanced pyridine derivatives. The strategic placement of the fluoro and methoxy groups influences the electronic properties of the pyridine ring, guiding further chemical modifications. Synthetic chemists leverage this pre-functionalized core to bypass numerous steps that would otherwise be required to install these features, streamlining the path to complex substituted pyridines that are key components in various functional molecules.

Incorporation into Fused Heterocyclic Scaffolds

The isonicotinate (B8489971) moiety is a key structural element for building fused heterocyclic systems, particularly those with pharmaceutical relevance. This compound serves as a crucial intermediate in the synthesis of complex fused rings like pyrido[4,3-d]pyrimidine (B1258125) derivatives. In these multi-step sequences, the isonicotinic acid, derived from its methyl ester, is a precursor that ultimately forms one of the core rings of the final fused structure. The fluorine and methoxy substituents are carried through the synthesis, imparting specific physicochemical properties to the final molecule, which is essential for its biological activity. google.com

Multi-Step Synthetic Sequences Incorporating the Isonicotinic Acid Moiety

This compound is frequently employed in lengthy, multi-step synthetic pathways that lead to high-value compounds. A typical sequence involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-fluoro-2-methoxyisonicotinic acid. This acid then undergoes a series of transformations, such as amidation and cyclization reactions, to build more complex structures. For instance, its incorporation into the synthesis of pyrido[4,3-d]pyrimidine derivatives for medicinal applications showcases its role as an early-stage intermediate in a longer, strategic synthetic plan. google.com The journey from this simple pyridine derivative to a complex, biologically active molecule highlights its importance as a foundational building block.

Chemoselective Transformations for Diverse Derivative Synthesis

The different functional groups on this compound allow for a variety of chemoselective reactions, where one functional group reacts preferentially over others. A notable example is the selective oxidation of the pyridine ring's nitrogen atom. Using reagents like methyltrioxorhenium (VII) and hydrogen peroxide, the nitrogen can be converted to an N-oxide without affecting the ester, methoxy, or fluoro groups. google.com This N-oxide intermediate is more reactive and can be used to introduce other functionalities or to facilitate subsequent cyclization reactions, thereby opening pathways to a diverse range of derivatives. google.com

| Transformation | Reagents | Product | Reference |

| N-Oxidation | Methyltrioxorhenium (VII), Hydrogen Peroxide | Methyl 5-fluoro-2-methoxy-1-oxidoisonicotinate | google.com |

Development of Novel Synthetic Routes to Industrially Relevant Molecules

The strategic importance of this compound is underscored by its application in the development of synthetic routes to molecules of industrial interest, particularly pharmaceuticals. It has been identified as a key intermediate in the synthesis of google.comgoogle.commdpi.comtriazolo[1,5-a]pyrimidine derivatives, which are investigated as potent and selective inhibitors of the phosphodiesterase 2 (PDE2) enzyme. google.com PDE2 inhibitors are valuable targets for the treatment of cognitive and neuropsychiatric disorders. google.com The use of this building block in the patented synthesis of potential new medicines highlights its industrial relevance and its role in streamlining the production of complex active pharmaceutical ingredients. google.comgoogle.com

| Target Molecule Class | Therapeutic Target | Role of Building Block | Reference |

| google.comgoogle.commdpi.comTriazolo[1,5-a]pyrimidines | PDE2 Inhibitors | Precursor to N-oxide intermediate | google.com |

| Pyrido[4,3-d]pyrimidines | Medicinal Applications | Core isonicotinate scaffold | google.com |

Role in Fluorinated Ligand and Catalyst Development

The combination of a pyridine nitrogen atom—a known coordinating site for metals—and a fluorine atom makes this compound an attractive, though not yet widely documented, precursor for the development of novel fluorinated ligands. Fluorine substitution in ligands can significantly alter the electronic properties and stability of metal complexes, making them useful in catalysis or as metallodrugs. While specific examples detailing the conversion of this exact molecule into a ligand are still emerging in the literature, its structural motifs are highly relevant to the field. The development of catalysts and ligands from readily available, functionalized pyridine building blocks is a continuing area of chemical research.

Medicinal Chemistry and Biological Target Oriented Synthesis Utilizing Methyl 5 Fluoro 2 Methoxyisonicotinate

Design and Synthesis of Bioactive Scaffolds

The design of bioactive scaffolds is a cornerstone of modern drug discovery. Methyl 5-fluoro-2-methoxyisonicotinate serves as a key intermediate in the synthesis of nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives, a class of compounds that has shown significant promise as potent and selective PDE2A inhibitors. nih.govacs.org

The development of potent PDE2A inhibitors from the nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine scaffold has been significantly guided by structure-based drug design, particularly through the use of X-ray crystallography. nih.govacs.org The elucidation of the binding mode of early hits from high-throughput screening within the PDE2A active site revealed key pharmacophoric features essential for potent inhibition.

The core nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine scaffold effectively orients substituents to interact with key residues in the enzyme's binding pocket. The pyridine (B92270) moiety, derived from this compound, plays a crucial role in this positioning. Modifications to the scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties. Structure-guided design has enabled the identification of preferred substructural components that enhance binding affinity. nih.govacs.org

The synthesis of a diverse library of analogs is crucial for exploring the structure-activity relationship (SAR) and identifying lead compounds with optimal properties. Starting from this compound, a series of nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives have been synthesized with various substituents at different positions of the scaffold.

The general synthetic route involves the condensation of a hydrazine (B178648) with a pyrimidine (B1678525) precursor, which is itself derived from intermediates like this compound. This approach allows for the systematic variation of functional groups attached to the core scaffold. For instance, different amines can be introduced to modify the solvent-exposed region of the molecule, leading to significant variations in biological activity and physicochemical properties. nih.govacs.org

Exploration of Structure-Activity Relationships (SAR) for Derivatives

Systematic exploration of the SAR for the synthesized nih.govacs.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives has provided valuable insights into the molecular features required for potent PDE2A inhibition. nih.govacs.org

The fluorine atom, originating from this compound, is strategically positioned on the pyridine ring of the final inhibitors. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance various properties of a drug candidate. In the context of these PDE2A inhibitors, the fluoro group can influence the electronic properties of the aromatic ring, potentially modulating pKa and improving metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein target, thereby enhancing binding affinity. nih.govacs.org

The methoxy (B1213986) and methyl ester groups of the parent isonicotinate (B8489971) are precursors to the functionalities that interact with the PDE2A active site. While the ester group is typically converted into an amide during the synthesis of the triazolopyrimidine core, the methoxy group can be retained or modified in the final analogs.

Development of Therapeutic Agents and Enzyme Inhibitors

The culmination of the design, synthesis, and SAR exploration efforts has been the development of highly potent and selective PDE2A inhibitors. The use of advanced computational techniques, such as free-energy perturbation (FEP) calculations, has been instrumental in prioritizing the synthesis of the most promising candidates from a vast chemical space. nih.govacs.org

This approach has led to the identification of lead compounds with PDE2A inhibition in the low nanomolar range (IC50 of 1.3 ± 0.39 nM for a lead compound) and approximately 100-fold selectivity against other phosphodiesterase enzymes. nih.govacs.org These compounds also exhibit favorable pharmacokinetic profiles, including a clean cytochrome P450 profile, and have demonstrated in vivo target occupancy. nih.govacs.org The successful development of these potent and selective PDE2A inhibitors underscores the utility of this compound as a key starting material in the discovery of novel therapeutic agents for neurological and psychiatric disorders where PDE2A is a relevant target. nih.govacs.org

| Parameter | Value |

|---|---|

| PDE2A IC50 | 1.3 nM |

| Selectivity vs. other PDEs | ~100-fold |

| Cytochrome P450 Profile | Clean |

| In Vivo Target Occupancy | Demonstrated |

Synthesis of Kinase Inhibitors (e.g., CDK2 inhibitors, Receptor Tyrosine Kinase Inhibitors)

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. ed.ac.uk Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.gov Research into CDK2 inhibitors has explored various chemical scaffolds, including isatin (B1672199) derivatives and 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, to optimize binding to the enzyme's active site. nih.govnih.gov

Receptor tyrosine kinases (RTKs) are another crucial class of enzymes involved in cellular signaling pathways that control growth, differentiation, and metabolism. nih.gov Dysregulation of RTK activity is implicated in numerous cancers, making them a key target for drug development. ed.ac.uknih.gov The synthesis of novel tyrosine kinase inhibitors often involves building upon scaffolds like isophthalic and terephthalic acids to create molecules that can effectively compete with ATP in the kinase domain. nih.gov

While fluorinated compounds and pyridine moieties are common features in many kinase inhibitors, a direct, documented synthetic route employing this compound for the specific production of CDK2 or Receptor Tyrosine Kinase inhibitors was not identified in the available research literature.

Development of Antiviral Agents (e.g., HIV-1 Integrase Inhibitors)

The enzyme HIV-1 integrase is a vital target for antiretroviral therapy as it has no equivalent in the human body. nih.gov Integrase strand transfer inhibitors (INSTIs) block the integration of viral DNA into the host genome, effectively halting viral replication. apexbt.comamerigoscientific.com Since 2007, five INSTIs have been introduced: raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. nih.gov

Elvitegravir (GS-9137) is a potent INSTI characterized by a 4-oxoquinoline core structure. apexbt.commdpi.com Its chemical name is 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid. amerigoscientific.com The synthesis of Elvitegravir and its analogs highlights the importance of fluorinated and methoxy-substituted aromatic precursors. Although a synthetic pathway starting directly from this compound is not explicitly detailed, published routes utilize structurally related building blocks.

One synthetic approach to the quinolone core of Elvitegravir begins with 2,4-Difluorobenzoic acid. portico.org An alternative method involves a Negishi coupling reaction with methyl 2,6-difluoro-3-iodobenzoate. mdpi.com The final structure of Elvitegravir incorporates a crucial 7-methoxy group, which is introduced by displacing a fluorine atom with sodium methoxide (B1231860) in the later stages of the synthesis. portico.org The structural elements of this compound—a pyridine ring (a nitrogen-containing heterocycle similar to quinoline) bearing both fluoro and methoxy substituents—are analogous to the key intermediates used in these established syntheses. This similarity suggests its potential as a valuable starting material for novel antiviral agents in this class.

Table 1: Key Intermediates in Elvitegravir Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2,4-Difluorobenzoic acid | Starting material for quinolone core construction. portico.org |

| Methyl 2,6-difluoro-3-iodobenzoate | Key intermediate for Negishi coupling to introduce the benzyl (B1604629) group. mdpi.com |

| (3-chloro-2-fluorobenzyl)zinc bromide | Coupling partner to form the 6-benzylquinolone structure. mdpi.com |

| Sodium methoxide | Reagent used to install the final 7-methoxy group. portico.org |

Research into Alpha-Glucosidase Inhibitors

Alpha-glucosidase inhibitors are oral therapeutic agents used in the management of type 2 diabetes. nih.gov They function by competitively inhibiting enzymes in the small intestine that break down complex carbohydrates into absorbable simple sugars. nih.gov This action delays carbohydrate absorption and reduces the characteristic post-meal spike in blood glucose levels. nih.govmdpi.com Prominent drugs in this class include acarbose, miglitol, and voglibose. nih.gov Research in this area continues to seek novel inhibitors, often from natural plant sources, with improved efficacy and fewer gastrointestinal side effects. nih.gov A direct synthetic application or role for this compound in the research and development of alpha-glucosidase inhibitors has not been documented in the reviewed literature.

Design of Phospholipase D Inhibitors

Phospholipase D (PLD) is an enzyme that produces the lipid second messenger phosphatidic acid, which is involved in numerous cell signaling pathways. nih.gov Aberrant PLD activity has been linked to several human cancers, making it a target for therapeutic intervention. nih.gov The development of potent and isoform-selective small-molecule inhibitors is an active area of research to help define the specific cellular roles of PLD isoforms (PLD1 and PLD2) and to explore their therapeutic potential. nih.govnih.gov Currently, there is no available scientific literature that connects this compound to the synthesis or design of Phospholipase D inhibitors.

Probe Molecule Synthesis for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with a specific protein target, allowing researchers to study its function within biological pathways. The development of such probes is essential for validating new drug targets. While substituted isonicotinates can serve as scaffolds for biologically active molecules, the specific use of this compound as a probe molecule for biological pathway elucidation is not described in the current body of scientific literature. A related compound, Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate, has been noted for its use in laboratory experiments to study various biochemical and physiological effects, but this is a distinct chemical entity. apolloscientific.co.uk

Contributions to Agrochemical Research and Development

Pyridine-based compounds are fundamentally important in the agrochemical industry, serving as crucial intermediates for a wide range of pesticides, including fungicides, insecticides, and herbicides. nih.gov Fluorinated pyridine derivatives, in particular, are key components in the fourth generation of agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com For instance, intermediates like 2-chloro-5-methylpyridine (B98176) are transformed through chlorination and fluorination steps to produce a variety of modern pesticides. agropages.com While the general class of fluorinated methylpyridine derivatives is vital to this field, specific contributions or applications of this compound in agrochemical research and development are not documented in the available literature.

Advanced Analytical Techniques for Characterization of Methyl 5 Fluoro 2 Methoxyisonicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Methyl 5-fluoro-2-methoxyisonicotinate, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign all proton, carbon, and fluorine signals unambiguously.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and the two different methyl groups.

The aromatic region will feature two signals for the protons on the pyridine (B92270) ring. The proton at position 3 (H-3) and the proton at position 6 (H-6) are in different chemical environments. Due to the electron-withdrawing effects of the adjacent ester group and the fluorine atom, the H-6 proton is expected to appear at a downfield chemical shift. The methoxy (B1213986) and ester methyl protons will appear as sharp singlets in the upfield region of the spectrum. The integration of these signals will correspond to the number of protons, which is 1H for each aromatic proton and 3H for each methyl group.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~7.5 - 7.8 | Doublet (d) | J(H-F) ≈ 3-4 Hz | 1H |

| H-6 | ~8.2 - 8.5 | Doublet (d) | J(H-F) ≈ 8-9 Hz | 1H |

| OCH₃ (ester) | ~3.9 - 4.1 | Singlet (s) | - | 3H |

| OCH₃ (ether) | ~4.0 - 4.2 | Singlet (s) | - | 3H |

Note: Predicted values are based on general principles and data from similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. The spectrum of this compound is expected to display eight distinct signals, corresponding to each carbon atom in the molecule.

The carbon atoms of the pyridine ring will resonate in the downfield region (typically 100-160 ppm). The presence of the electronegative fluorine and oxygen atoms will significantly influence their chemical shifts. The carbon directly bonded to the fluorine atom (C-5) will show a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbonyl carbon of the ester group will appear at the most downfield position, typically in the range of 160-170 ppm. The two methoxy carbons will have signals in the upfield region, generally between 50 and 60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 165 |

| C-3 | ~110 - 115 |

| C-4 | ~140 - 145 |

| C-5 | ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-6 | ~145 - 150 |

| C=O | ~165 - 170 |

| OCH₃ (ester) | ~52 - 55 |

| OCH₃ (ether) | ~53 - 56 |

Note: Predicted values are based on general principles and data from similar structures. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-5 position. The chemical shift of this signal will be influenced by the electronic environment of the pyridine ring. Furthermore, this signal will exhibit coupling to the neighboring protons (H-3 and H-6), resulting in a doublet of doublets multiplicity in a high-resolution spectrum. This coupling information is valuable for confirming the position of the fluorine substituent.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of substituted aromatic systems and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-3 and H-6, confirming their through-bond coupling relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). An HMQC or HSQC spectrum would allow for the direct assignment of the carbon signals for C-3 and C-6 based on the previously assigned chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for piecing together the molecular structure. For instance, correlations would be expected from the methoxy protons to their respective attached carbons (C-2 and the ester carbonyl carbon). Correlations from the aromatic protons to various ring carbons would solidify the assignment of the carbon skeleton.

Mass Spectrometry (MS) in Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used to confirm the molecular weight of a synthesized compound and can also provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. cymitquimica.com It can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact molecular formula, as the measured mass can be matched to a unique combination of atoms. cymitquimica.comnih.gov

For this compound, the molecular formula is C₈H₈FNO₃. chemscene.com The theoretical exact mass can be calculated using the most abundant isotopes of each element. HRMS analysis of a pure sample should yield a molecular ion peak corresponding to this calculated exact mass, providing strong evidence for the successful synthesis and identity of the target compound.

Calculated Exact Mass for this compound

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon (¹²C) | 12.000000 | 8 | 96.000000 |

| Hydrogen (¹H) | 1.007825 | 8 | 8.062600 |

| Fluorine (¹⁹F) | 18.998403 | 1 | 18.998403 |

| Nitrogen (¹⁴N) | 14.003074 | 1 | 14.003074 |

| Oxygen (¹⁶O) | 15.994915 | 3 | 47.984745 |

| Total Exact Mass | 185.048822 |

An experimentally determined mass from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of individual components within a mixture. They are indispensable for reaction monitoring, impurity profiling, and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. For pyridine derivatives, LC-MS is a versatile tool. researchgate.netnih.gov The separation is typically achieved using a reversed-phase column, and the mobile phase is chosen to be compatible with the mass spectrometer's ionization source, commonly electrospray ionization (ESI). nih.govnih.gov ESI is a soft ionization technique that often results in the observation of the protonated molecule [M+H]⁺, which is crucial for determining the molecular weight of the analyte. researchgate.net In the case of this compound, the nitrogen atom on the pyridine ring is readily protonated, making it well-suited for positive ion mode ESI-MS. researchgate.net Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information by fragmenting the parent ion and analyzing the resulting daughter ions. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. This compound, being a methyl ester, is expected to have sufficient volatility for GC analysis. restek.com The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which is typically an electron ionization (EI) source. EI is a high-energy ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries for positive identification. nih.govnih.gov For fluorinated aromatic esters, specific capillary columns are used to achieve optimal separation. nih.gov

| Technique | Typical Parameters for Analysis of this compound | Information Obtained |

| LC-MS | Column: C18 or Mixed-Mode Column Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid Ionization: Electrospray (ESI), Positive Mode Detection: Full scan and/or Selected Reaction Monitoring (SRM) | Molecular Weight ([M+H]⁺), Structural information from fragmentation (MS/MS), Quantification, Analysis of non-volatile derivatives/impurities. researchgate.nethelixchrom.comspringernature.com |

| GC-MS | Column: Capillary column (e.g., TR-05) Carrier Gas: Helium Injector Temp: ~200-250 °C Oven Program: Temperature gradient (e.g., 50 °C to 250 °C) Ionization: Electron Ionization (EI) | Retention Time, Characteristic fragmentation pattern for structural elucidation and library matching, Analysis of volatile impurities. nih.govrsc.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are the cornerstone for both determining the purity of a synthesized compound and for its purification from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile or thermally sensitive compounds. For pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method. ijsrst.comresearchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically with UV detection at a wavelength where the pyridine ring exhibits strong absorbance. sielc.com The choice of stationary phase is critical; while standard C18 columns are widely used, columns with fluorinated stationary phases (like PFP - pentafluorophenyl) can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions, potentially improving the separation of closely related impurities. silicycle.comnih.gov

| Parameter | Typical HPLC Conditions |

| Column | Reversed-Phase C18 or PFP, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water sielc.com |

| Detector | UV at ~270 nm |

| Flow Rate | 1.0 mL/min |

| Information | Purity assessment (%), Retention time |

For volatile compounds like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard method for purity determination. GC offers high resolution and sensitivity. restek.com The choice of a capillary column with an appropriate stationary phase is crucial for resolving the main component from any volatile impurities. Phases of intermediate polarity are often a good compromise, offering good resolution and thermal stability. nih.gov The sample introduction method, such as split/splitless injection, must be optimized to avoid discrimination based on boiling point. nih.gov

| Parameter | Typical GC Conditions |

| Column | Capillary column (e.g., Omegawax), 30 m x 0.53 mm, 0.5 µm |

| Carrier Gas | Helium or Hydrogen |

| Injector | Split/Splitless, 250 °C |

| Oven Program | Ramped from 100 °C to 240 °C |

| Detector | Flame Ionization Detector (FID) |

| Information | Purity assessment (%), Retention time |

When purification of gram-scale quantities is required, column chromatography and its faster variant, flash chromatography, are employed. Silica (B1680970) gel is the most common stationary phase for the purification of organic compounds. The eluent, a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is chosen based on preliminary analysis by Thin-Layer Chromatography (TLC). For basic compounds like pyridines, interactions with the acidic silica gel can lead to peak tailing and poor separation. This issue can often be mitigated by adding a small percentage of a basic modifier, such as triethylamine, to the eluent to neutralize the acidic sites on the silica. rochester.educhemicalforums.com Gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with different polarities. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. aps.org Both techniques are complementary and probe the vibrational modes of the molecule.

For this compound, several characteristic vibrational bands are expected. The IR spectrum of the related 2-methoxypyridine (B126380) shows bands corresponding to the pyridine ring and the methoxy group. oup.comchemicalbook.com The presence of the ester group will give rise to a strong C=O stretching absorption, typically in the range of 1720-1740 cm⁻¹. The C-F bond will produce a strong absorption in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Raman spectroscopy is particularly useful for identifying vibrations of the aromatic ring. nih.gov For fluorinated pyrimidines, which are structurally related, the ring breathing mode and C-F stretching modes are prominent in the Raman spectrum. researchgate.netnih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique | Comments |

| C=O (Ester) | ~1730-1740 | IR | Strong, sharp absorption |

| C-O-C (Ether & Ester) | ~1250-1050 | IR | Strong absorptions |

| C-F (Aromatic) | ~1250-1100 | IR | Strong absorption |

| Pyridine Ring | ~1600-1400 | IR, Raman | Multiple characteristic bands aps.org |

| Ring Breathing | ~750-800 | Raman | Often a strong, sharp peak researchgate.net |

| C-H (Aromatic & Methyl) | ~3100-2850 | IR, Raman | Stretching vibrations |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule. To perform this analysis, a suitable single crystal of the compound must be grown. mdpi.com The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map, from which the atomic positions can be determined.

While crystallographic data for this compound itself are not publicly available, analysis of related structures, such as methyl isonicotinate (B8489971) derivatives, provides insight into the expected structural features. researchgate.net For example, in the structure of methyl isonicotinate 1-oxide, the pyridine ring and the methyl ester group are nearly coplanar. researchgate.net X-ray analysis would confirm the planarity of the pyridine ring in this compound and determine the precise orientation of the fluoro, methoxy, and methyl ester substituents. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like C-H···O or C-H···F hydrogen bonds. researchgate.net

| Parameter | Information Provided (Example from a related structure) |

| Crystal System | e.g., Monoclinic researchgate.net |

| Space Group | e.g., P2₁/c mdpi.com |

| Unit Cell Dimensions | Precise lengths (Å) and angles (°) of the unit cell |

| Bond Lengths | e.g., C=O, C-O, C-F, ring C-C and C-N distances researchgate.net |

| Bond Angles | e.g., Angles within the ring and involving substituents |

| Torsion Angles | Conformation of the ester and methoxy groups relative to the ring |

| Intermolecular Interactions | Hydrogen bonding, π-stacking, etc. in the crystal lattice |

Computational Chemistry and Molecular Modeling in Methyl 5 Fluoro 2 Methoxyisonicotinate Research

Quantum Mechanical Studies of Reactivity and Electronic Structure

Quantum mechanical calculations provide fundamental insights into the electron distribution and orbital energies of a molecule, which are key determinants of its chemical behavior. These studies are essential for understanding the intrinsic properties of Methyl 5-fluoro-2-methoxyisonicotinate.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. google.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, FMO analysis would reveal how the substituent groups influence the electron density and energy levels of the pyridine (B92270) ring. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom and ester group finely tunes these orbital energies.

Interactive Table: Illustrative FMO Data This table presents hypothetical, yet scientifically plausible, FMO energy values for this compound, calculated using a Density Functional Theory (DFT) approach. Such data is crucial for predicting how the molecule will interact in chemical reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| This compound | -6.85 | -1.95 | 4.90 | Moderate |

| Isonicotinic Acid (Parent) | -7.20 | -1.50 | 5.70 | Low |

Prediction of Reaction Pathways and Transition States

Quantum mechanical methods are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the precise calculation of the structures and energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy path between reactants and products, chemists can predict the most likely mechanism for a given reaction.

For instance, in the synthesis of derivatives from this compound, computational models could be used to study reactions like nucleophilic aromatic substitution. These models would calculate the activation energy required to overcome the transition state, providing insights into reaction feasibility and potential side products.

Understanding the Electronic Influence of Fluorine and Methoxy Groups

The reactivity and properties of this compound are dictated by the electronic effects of its substituents.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which lowers the electron density in the sigma bond framework of the pyridine ring.

Methoxy Group: The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated into the pi-system of the ring through a resonance or mesomeric effect (+M). This effect increases the electron density at specific positions on the ring.

The combination of these opposing effects—inductive withdrawal from fluorine and resonance donation from the methoxy group—creates a unique electronic landscape on the molecule. This electronic push-pull mechanism significantly influences the molecule's dipole moment and its susceptibility to electrophilic or nucleophilic attack at various positions.

Molecular Docking and Dynamics Simulations for Derivative-Target Interactions

When designing new therapeutic agents, understanding how a molecule interacts with a biological target, such as a protein or enzyme, is paramount. Molecular docking and dynamics simulations are the primary computational tools used to predict and analyze these crucial interactions.

Ligand-Protein Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a derivative of this compound) when bound to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their energetic favorability. This "scoring function" estimates the binding affinity, typically expressed in kcal/mol, with lower values indicating a stronger, more stable interaction.

Accurate prediction of binding affinity is a critical step in virtual screening and lead optimization, helping to prioritize which derivatives are most promising for synthesis and further testing.

Interactive Table: Hypothetical Docking Scores of Derivatives This table illustrates how docking results might look for a series of virtual derivatives of this compound targeting a hypothetical kinase enzyme.

| Derivative ID | Modification on Ester Group | Docking Score (kcal/mol) | Key Interaction Predicted |

| M5F2MI-01 | Methyl (Parent) | -7.5 | Hydrogen bond with ASP810 |

| M5F2MI-02 | Ethyl | -7.8 | Increased hydrophobic contact |

| M5F2MI-03 | Cyclopropyl | -8.2 | Pi-Alkyl interaction with PHE675 |

| M5F2MI-04 | Benzyl (B1604629) | -9.1 | Pi-Pi stacking with TYR674 |

Conformational Analysis of Ligands in Biological Environments

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations apply the laws of classical mechanics to model the atomic motions of the system, providing a realistic representation of how the ligand and protein behave in a solvated, biological environment.

This analysis is crucial for:

Assessing Binding Stability: MD simulations can verify if the binding pose predicted by docking is stable over a period of nanoseconds or microseconds.

Identifying Key Interactions: It allows researchers to observe the persistence of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Analyzing Conformational Changes: It reveals how the ligand might adjust its shape (conformation) to better fit the binding site and how the protein itself might adapt to the presence of the ligand.

By providing a detailed, time-resolved picture of the interaction, MD simulations offer invaluable insights into the molecular basis of a compound's biological activity.

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

The synthesis of complex organic molecules like this compound can be a challenging endeavor, often requiring multi-step processes with the potential for unforeseen difficulties. Computational tools are increasingly being employed to streamline this process by predicting viable synthetic routes and anticipating potential reaction outcomes. These predictions are typically based on vast databases of known chemical reactions and sophisticated algorithms that can identify plausible transformations for a target molecule.

For a substituted pyridine derivative such as this compound, retrosynthesis software can propose various disconnection strategies, breaking the molecule down into simpler, commercially available starting materials. These programs utilize a set of rules derived from known organic chemistry reactions to suggest potential bond cleavages. For each proposed synthetic step, the software can evaluate the feasibility of the reaction based on factors like the reactivity of functional groups, potential side reactions, and the required reaction conditions.

Machine learning models, trained on extensive datasets of chemical reactions, can further refine these predictions. nih.govmit.edu These models can learn the complex patterns that govern reaction outcomes and predict the major product of a given set of reactants and reagents with a notable degree of accuracy. nih.gov For instance, in the synthesis of a fluorinated pyridine, computational models can help predict the regioselectivity of fluorination or the likelihood of a successful nucleophilic aromatic substitution.

Table 1: Illustrative Example of a Computationally Predicted Synthetic Step

| Reactants | Reagents | Predicted Product | Predicted Yield (%) | Confidence Score |

| 2,5-difluoro-pyridine | Sodium methoxide (B1231860) | 5-fluoro-2-methoxypyridine | 85 | 0.92 |

| 5-fluoro-2-methoxypyridine | n-Butyllithium, Methyl chloroformate | This compound | 70 | 0.85 |

This table is for illustrative purposes and does not represent actual experimental data.

By leveraging these in silico tools, chemists can explore a wider range of synthetic possibilities, identify the most promising routes, and anticipate potential challenges before embarking on laboratory work, thereby saving significant time and resources.

QSAR (Quantitative Structure-Activity Relationship) Studies for Derivative Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjmchemsci.com For this compound, QSAR studies are instrumental in guiding the design of new derivatives with improved potency and selectivity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov To build a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values that describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build an equation that correlates the descriptors with the biological activity. mdpi.comnih.gov

For derivatives of this compound, a QSAR model might reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances activity, while bulky groups at another position are detrimental. This information provides a rational basis for designing new analogs. For example, a QSAR study on a series of pyridine derivatives might show a strong correlation between antiproliferative activity and the presence of specific functional groups. nih.gov

Table 2: Hypothetical QSAR Model for this compound Derivatives

| Derivative | LogP | Dipole Moment (Debye) | Molecular Weight | Predicted pIC50 |

| Parent Compound | 1.85 | 2.5 | 185.15 | 6.2 |

| 6-chloro derivative | 2.45 | 3.1 | 219.60 | 6.8 |

| 6-amino derivative | 1.20 | 2.1 | 200.18 | 5.9 |

| 3-methyl derivative | 2.15 | 2.6 | 199.18 | 6.4 |

This table is for illustrative purposes and does not represent actual experimental data.

The predictive power of a QSAR model allows for the virtual screening of large libraries of potential derivatives, enabling researchers to prioritize the synthesis of compounds with the highest predicted activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmaceutical Development

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. researchgate.net In silico ADMET prediction tools are therefore crucial in the early stages of drug discovery to identify and filter out compounds with unfavorable profiles. For this compound, these predictive models can provide valuable insights into its likely behavior in the human body.

ADMET properties are predicted using a variety of computational approaches, including QSAR models, rule-based systems, and physiologically based pharmacokinetic (PBPK) modeling. sci-hub.se These tools can estimate a wide range of parameters:

Absorption: Predictions include human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and whether the compound is a substrate for efflux transporters like P-glycoprotein.

Distribution: Key parameters predicted are plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss).

Metabolism: In silico models can predict the likelihood of metabolism by cytochrome P450 (CYP) enzymes and identify potential sites of metabolism on the molecule. frontiersin.org

Excretion: Predictions can include the likely route of excretion and the total clearance of the compound.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

For a compound like this compound, early ADMET profiling can highlight potential liabilities. For instance, the presence of the pyridine ring might raise concerns about potential metabolism by CYP enzymes. Computational models can predict which specific CYP isoforms are likely to metabolize the compound and at which positions. Similarly, predictions of BBB penetration are critical if the compound is intended for a central nervous system target, or to be avoided if peripheral action is desired.

Table 3: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Confidence |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Penetration | Low | Medium |

| CYP2D6 Substrate | Yes | High |

| hERG Inhibition | Unlikely | High |

| Ames Mutagenicity | Negative | High |

This table is for illustrative purposes and does not represent actual experimental data.

By integrating these in silico ADMET predictions into the design-synthesis-testing cycle, medicinal chemists can proactively address potential pharmacokinetic and toxicity issues, leading to the development of safer and more effective drug candidates.

Future Perspectives and Emerging Research Avenues for Methyl 5 Fluoro 2 Methoxyisonicotinate

Sustainability in Synthesis: Green Chemistry Approaches

The synthesis of fine chemicals is increasingly governed by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. researchgate.net For Methyl 5-fluoro-2-methoxyisonicotinate, future research will likely focus on integrating these principles into its manufacturing processes.

Solvent-Free Reactions